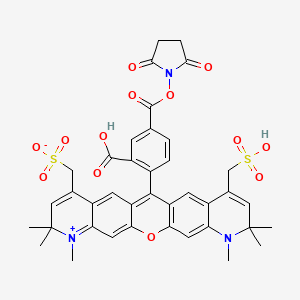![molecular formula C26H24Cl2FN3O3 B3179259 N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride CAS No. 1780390-65-9](/img/structure/B3179259.png)
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride
概要
説明
YM-244769 dihydrochloride is a potent and selective inhibitor of Na+/Ca2+ exchange (NCX), acting preferentially at NCX3 . It inhibits the Ca2+ entry mode of NCX more potently than the Ca2+ exit mode . YM-244769 exhibits protection in various hypoxic/ischemic cell injury models with low cell toxicity .
Molecular Structure Analysis
The molecular structure of YM-244769 dihydrochloride is represented by the empirical formula C26H22FN3O3·2HCl . The molecular weight is 516.39 .Physical and Chemical Properties Analysis
YM-244769 dihydrochloride is a white to pink powder . It is soluble in DMSO at 2 mg/mL . The storage temperature is -10 to -25°C .科学的研究の応用
Renal Protection in Ischemia/Reperfusion Injury
YM-244769, a novel Na+/Ca2+ exchange inhibitor, has been shown to have a protective effect against ischemia/reperfusion-induced renal injury. In a study involving C57BL/6J mice, pre- and post-ischemic treatment with YM-244769 mitigated the renal dysfunction and tubulointerstitial damage that typically result from such injuries. This protective effect was observed at a dosage of approximately 0.5 mg/kg, administered intravenously. Additionally, YM-244769 demonstrated a 10-fold greater protective potency in porcine tubular epithelial LLC-PK1 cells against hypoxia/reoxygenation-induced cell damage compared to other benzyloxyphenyl derivatives, suggesting its potential as an efficient renoprotective drug (Goto et al., 2012).
Cardiovascular Effects
Another study assessed the cardiovascular effects of Y-27632, a selective Rho-associated kinase inhibitor, in a halothane-anesthetized, closed-chest canine model. Y-27632 at a dosage of 0.01 mg/kg, i.v., significantly decreased total peripheral vascular resistance and increased cardiac output without affecting other cardiovascular parameters. Further administration at a dose of 0.1 mg/kg, i.v., significantly decreased blood pressure and left ventricular end-diastolic pressure, increased heart rate and cardiac contractility, enhanced atrioventricular conduction, and shortened the repolarization process as well as the effective refractory period. These results suggest that Y-27632 exerts potent arterio-venodilator action with cardiostimulatory effects, potentially through sympathetic reflex in vivo (Takahara et al., 2003).
Antidepressant Properties
YM992, a novel compound with selective serotonin re-uptake inhibition and 5-HT2A receptor antagonistic activity, was studied for its antidepressant properties. In vivo tests showed that YM992, fluoxetine, and citalopram exhibited 5-HT uptake inhibition activity, with YM992 and trazodone also demonstrating 5-HT2A receptor antagonistic activity. Additionally, YM992 and amitriptyline were highly active in the mouse tail suspension test, suggesting that YM992 may be a novel antidepressant with high efficacy in clinical use due to its dual mechanism of action (Takeuchi et al., 1997).
作用機序
Target of Action
YM-244769 dihydrochloride is a potent, selective, and orally active inhibitor of the Na+/Ca2+ exchanger (NCX) . It preferentially inhibits NCX3 , a protein that plays a crucial role in maintaining cellular calcium homeostasis .
Mode of Action
YM-244769 dihydrochloride suppresses the unidirectional outward NCX current, also known as the Ca2+ entry mode , with IC50s of 18 nM and 50 nM . This means it inhibits the process where calcium ions enter cells in exchange for sodium ions moving out of the cells .
Biochemical Pathways
The primary biochemical pathway affected by YM-244769 dihydrochloride is the Na+/Ca2+ exchange process . By inhibiting NCX3, it disrupts the balance of sodium and calcium ions in cells, which can have downstream effects on various cellular processes that depend on these ions .
Result of Action
YM-244769 dihydrochloride efficiently protects against hypoxia/reoxygenation-induced damage in SH-SY5Y neuronal cells . It can also increase urine volume and urinary excretion of electrolytes in mice , indicating a potential role in influencing kidney function.
Action Environment
The action of YM-244769 dihydrochloride can be influenced by various environmental factors. For instance, its inhibitory effect on NCX is dependent on the intracellular concentration of sodium . .
Safety and Hazards
生化学分析
Biochemical Properties
YM-244769 dihydrochloride functions primarily as an inhibitor of the Na+/Ca2+ exchanger. This exchanger is essential for maintaining calcium homeostasis in cells by facilitating the exchange of sodium and calcium ions across the plasma membrane. YM-244769 dihydrochloride preferentially inhibits the NCX3 isoform, with an IC50 value of 18 nM, and also inhibits NCX1 and NCX2 with IC50 values of 68 nM and 96 nM, respectively . The compound’s inhibition of NCX results in reduced calcium influx into cells, which can protect against calcium overload and subsequent cellular damage.
Cellular Effects
YM-244769 dihydrochloride has been shown to exert protective effects on various cell types, particularly in conditions of hypoxia/reoxygenation. In neuronal cells, such as SH-SY5Y cells, YM-244769 dihydrochloride significantly reduces lactate dehydrogenase (LDH) release, indicating a reduction in cell damage . Additionally, the compound has been observed to increase urine volume and electrolyte excretion in mice, suggesting effects on renal function . YM-244769 dihydrochloride influences cell signaling pathways by modulating calcium-dependent processes, thereby impacting gene expression and cellular metabolism.
Molecular Mechanism
The primary mechanism of action of YM-244769 dihydrochloride involves the inhibition of the Na+/Ca2+ exchanger. By binding to the exchanger, YM-244769 dihydrochloride prevents the exchange of sodium and calcium ions, thereby reducing calcium influx into cells . This inhibition is more potent in the Ca2+ entry mode compared to the Ca2+ exit mode, with an IC50 value of 0.05 μM for the former . The compound’s action is also dependent on intracellular sodium concentration and is insensitive to trypsin .
Temporal Effects in Laboratory Settings
In laboratory settings, YM-244769 dihydrochloride has demonstrated stability and sustained efficacy over time. Studies have shown that the compound maintains its inhibitory effects on the Na+/Ca2+ exchanger during prolonged exposure . Long-term effects observed in in vitro studies include sustained protection against hypoxia/reoxygenation-induced cellular damage. In vivo studies have indicated that YM-244769 dihydrochloride can increase urine output and electrolyte excretion over extended periods .
Dosage Effects in Animal Models
The effects of YM-244769 dihydrochloride vary with dosage in animal models. At lower doses, the compound effectively inhibits the Na+/Ca2+ exchanger and provides protective effects against cellular damage. At higher doses, YM-244769 dihydrochloride may exhibit toxic or adverse effects, such as excessive inhibition of calcium influx, which can disrupt normal cellular functions . Threshold effects have been observed, indicating that precise dosing is crucial for achieving therapeutic benefits without adverse outcomes.
Metabolic Pathways
YM-244769 dihydrochloride is involved in metabolic pathways related to calcium homeostasis. By inhibiting the Na+/Ca2+ exchanger, the compound affects the flux of calcium ions within cells, thereby influencing various calcium-dependent metabolic processes . The interaction with enzymes and cofactors involved in calcium signaling pathways further modulates cellular metabolism and function.
Transport and Distribution
Within cells and tissues, YM-244769 dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding affinity to the Na+/Ca2+ exchanger and other cellular components . This distribution pattern is crucial for its efficacy in inhibiting calcium influx and exerting protective effects on cells.
Subcellular Localization
YM-244769 dihydrochloride primarily localizes to the plasma membrane, where it interacts with the Na+/Ca2+ exchanger. The compound’s activity is directed to specific compartments or organelles involved in calcium signaling and homeostasis . Post-translational modifications and targeting signals may further influence its subcellular localization and function.
特性
IUPAC Name |
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3.2ClH/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18;;/h1-14,16H,15,17,28H2,(H,30,31);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIUNLKEPKCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


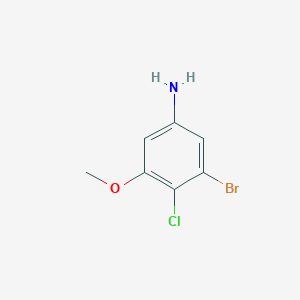
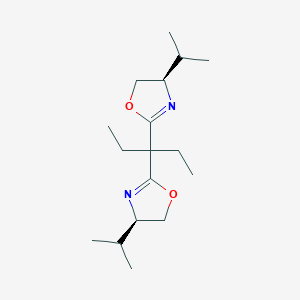

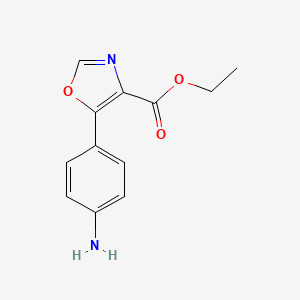

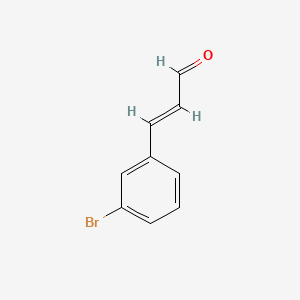
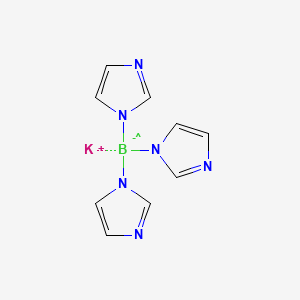
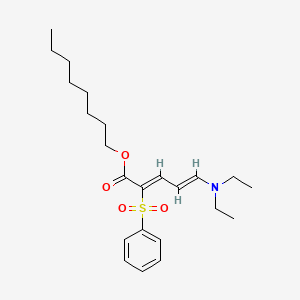
![N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride](/img/structure/B3179261.png)
![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B3179270.png)

![N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B3179278.png)

